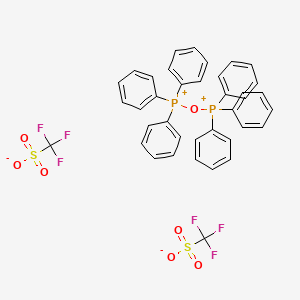
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a dioxaborolane precursor. Common reagents used in this synthesis include boron trihalides and alkyl or aryl lithium compounds. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing group into a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized organoboron compounds.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(but-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl substituent, which can influence its reactivity and applications. The presence of the pent-1-en-2-yl group may provide distinct steric and electronic properties compared to other similar compounds, making it suitable for specific reactions and applications.
Properties
CAS No. |
1361046-86-7 |
|---|---|
Molecular Formula |
C11H21BO2 |
Molecular Weight |
196.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



